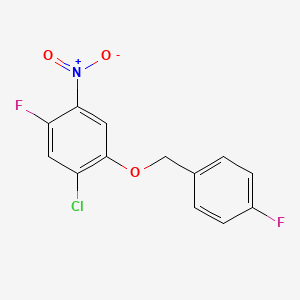

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

Overview

Description

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the nitration of a chlorofluorobenzene derivative, followed by the introduction of the fluorobenzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) in aromatic systems typically undergoes reduction to form amines. In compounds like 1-chloro-4-nitrobenzene , nitro reduction yields 4-chloroaniline , a known carcinogen . For the target compound, reduction may produce 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-aminobenzene , potentially via catalytic hydrogenation or chemical reductants (e.g., Fe/HCl).

Key Mechanism :

-

Reaction : Nitro group → amine.

-

Conditions : Hydrogenation (H₂/Pd) or acidic reduction (Fe/HCl).

-

Toxicity Note : The reduced amine may exhibit genotoxicity, as observed in similar compounds .

Chloride Displacement and Conjugation

Chlorine substitution in nitrobenzenes is susceptible to nucleophilic displacement. For example, 1-chloro-4-nitrobenzene undergoes glutathione conjugation, forming S-(4-nitrophenyl)glutathione . In the target compound, the chlorine atom at position 1 may react with nucleophiles (e.g., -OH, -SH), potentially forming metabolites such as 1-hydroxy-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene .

Key Mechanism :

-

Reaction : Chloride displacement by nucleophiles.

-

Conditions : Aqueous base or enzymatic systems (e.g., cytochrome P450).

-

Environmental Impact : Conjugates may influence bioaccumulation based on log Kow values (~2.39 for similar compounds) .

Hydroxylation and Oxidative Metabolism

Hydroxylation at the benzene ring is a common metabolic pathway in nitrobenzenes. For instance, 1-chloro-4-nitrobenzene forms 2-chloro-5-nitrophenol via hydroxylation at the 3-position . In the target compound, hydroxylation at unoccupied positions (e.g., positions 3 or 6) could yield derivatives like 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-3-hydroxy-4-nitrobenzene .

Key Mechanism :

-

Reaction : Electrophilic aromatic substitution (hydroxylation).

-

Conditions : Oxidative enzymes (e.g., CYP450) or chemical oxidants.

Benzyloxy Group Cleavage

The 4-fluorobenzyloxy substituent may undergo ether cleavage under acidic or basic conditions. For example, hydrolysis could yield 1-chloro-5-fluoro-2-hydroxy-4-nitrobenzene and 4-fluorobenzyl alcohol .

Key Mechanism :

-

Reaction : Acidic or basic hydrolysis of the ether linkage.

-

Conditions : HCl/H₂O (acidic) or NaOH/EtOH (basic).

Fluorine Substitution Reactions

Fluorine atoms are generally stable but may participate in nucleophilic aromatic substitution under extreme conditions. In the target compound, fluorine at positions 4 (on the benzene ring) and 5 (on the main benzene ring) might undergo displacement with strong nucleophiles (e.g., amine, hydroxide) under high temperatures or catalytic conditions.

Key Mechanism :

-

Reaction : Fluorine displacement by nucleophiles.

-

Conditions : High-temperature reactions or catalytic systems (e.g., Pd/C).

Metabolic Pathways

Based on analogous compounds, the target molecule may undergo complex metabolism involving:

-

Acetylation of metabolites (e.g., forming acetanilides).

Toxicity Considerations :

Scientific Research Applications

Chemistry

In organic chemistry, 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various modifications that can lead to the development of new compounds with desired properties.

Biology

Research into the biological activity of this compound and its derivatives is ongoing. Studies have indicated potential therapeutic applications due to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to significant changes in cellular processes, including modulation of signal transduction pathways and alteration of gene expression.

Medicine

The pharmacological properties of this compound are being explored for drug development. Its derivatives may exhibit antibacterial, antifungal, or anticancer activities, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Industry

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials science.

Case Study 1: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents.

Another investigation focused on the biological activity of this compound's derivatives against bacterial pathogens. The derivatives displayed promising antibacterial activity, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition or activation of specific biochemical reactions, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene can be compared with other similar compounds, such as:

1-Chloro-2-fluoro-4-nitrobenzene: Lacks the fluorobenzyloxy group, which may result in different chemical reactivity and applications.

1-Fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene:

1-Chloro-5-fluoro-2-(4-methoxybenzyloxy)-4-nitrobenzene: The methoxy group can lead to different reactivity and biological activity compared to the fluorobenzyloxy group.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.

Biological Activity

Overview

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene (CAS Number: 439095-66-6) is an organic compound characterized by a complex structure that includes chlorine, fluorine, and nitro functional groups. This compound has garnered interest in both chemical synthesis and biological research due to its potential therapeutic applications and unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 299.7 g/mol |

| Melting Point | 163-166 °C |

| Boiling Point | 424.5 °C (predicted) |

| Density | 1.452 g/cm³ (predicted) |

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler aromatic compounds. A common method includes the nitration of chlorofluorobenzene derivatives, followed by nucleophilic substitution to introduce the fluorobenzyloxy group. The reaction conditions often require strong acids or bases and elevated temperatures to optimize yield and purity .

The biological activity of this compound may involve interaction with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Signal Transduction Modulation : It may affect signal transduction pathways, influencing cellular responses.

- Gene Expression Alteration : The compound could modify gene expression patterns, impacting cell function.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Investigations into the anticancer potential of related nitroaromatic compounds suggest that they may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of nitro groups is often correlated with increased cytotoxicity against various cancer cell lines .

- Pharmacological Applications : The compound's derivatives are being explored for their potential use in drug development, particularly for targeting specific diseases due to their unique structural features that enhance biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-2-fluoro-4-nitrobenzene | Lacks the fluorobenzyloxy group | Different reactivity |

| 1-Fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | Contains a fluorine atom instead of chlorine | Varying antimicrobial properties |

| 1-Chloro-5-fluoro-2-(4-methoxybenzyloxy)-4-nitrobenzene | Methoxy group instead of fluorobenzyloxy | Altered pharmacokinetics and efficacy |

Properties

IUPAC Name |

1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPVMXVZFBGMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381373 | |

| Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-66-6 | |

| Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.